molecular formula C8H17NOS B1427451 2-(Ethanesulfinyl)cyclohexan-1-amine CAS No. 1342273-35-1

2-(Ethanesulfinyl)cyclohexan-1-amine

Cat. No.: B1427451
CAS No.: 1342273-35-1
M. Wt: 175.29 g/mol
InChI Key: RMUUQKVHLRUUME-UHFFFAOYSA-N
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Description

2-(Ethanesulfinyl)cyclohexan-1-amine is a chemical compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol. This compound features a cyclohexan-1-amine core with an ethanesulfinyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethanesulfinyl)cyclohexan-1-amine typically involves the oxidation of 2-(ethylsulfanyl)cyclohexan-1-amine. This process can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions to ensure the selective formation of the sulfinyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using more robust and scalable oxidizing agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethanesulfinyl)cyclohexan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like H2O2 or m-CPBA.

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of sulfonyl derivatives.

  • Reduction: Formation of the corresponding amine or thiol derivatives.

  • Substitution: Formation of various substituted cyclohexan-1-amines.

Scientific Research Applications

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Its derivatives may be explored for biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Ethanesulfinyl)cyclohexan-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the derivatives being studied.

Comparison with Similar Compounds

2-(Ethanesulfinyl)cyclohexan-1-amine is unique due to its specific structural features. Similar compounds include:

  • 2-(Ethylsulfanyl)cyclohexan-1-amine: Lacks the sulfinyl group, leading to different reactivity and properties.

  • 2-(Methylsulfinyl)cyclohexan-1-amine: Similar structure but with a methyl group instead of ethyl, affecting its chemical behavior.

Properties

IUPAC Name

2-ethylsulfinylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS/c1-2-11(10)8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUUQKVHLRUUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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